molecular formula C17H18N4O2S B2908178 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide CAS No. 1448053-21-1

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide

Cat. No. B2908178
CAS RN: 1448053-21-1
M. Wt: 342.42
InChI Key: WRBFAUUZVNTGRM-UHFFFAOYSA-N
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Description

“N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide” is a compound that contains a pyrazole ring and a thiazole ring . These are both types of heterocyclic compounds, which are compounds that contain a ring structure with at least two different elements as the ring atoms . The compound also contains an ethoxy group and a benzamide group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings, as well as the ethoxy and benzamide groups . The pyrazole ring is a five-membered ring with two nitrogen atoms , while the thiazole ring is a five-membered ring with one sulfur atom and one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and thiazole rings, as well as the ethoxy and benzamide groups . The nitrogen atoms in the pyrazole ring and the sulfur and nitrogen atoms in the thiazole ring could potentially act as nucleophiles in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole and thiazole rings, as well as the ethoxy and benzamide groups . For example, the presence of the nitrogen and sulfur atoms in the rings could influence the compound’s solubility and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

Regioselective Synthesis and Characterization

Research into the synthesis of pyrazole derivatives, including compounds structurally related to N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide, has led to the development of regioselective synthesis methods. These methods involve the reaction of N-arylbenzamidrazones with activated nitriles to yield various 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives. Advanced NMR and X-ray structural analysis techniques are used to characterize the synthesized compounds and differentiate between possible structural isomers, providing insights into the synthesis and structural elucidation of complex organic compounds (Aly et al., 2017).

Coordination Complexes and Antioxidant Activity

Coordination Complexes with Metal Ions

The study of coordination complexes constructed from pyrazole-acetamide derivatives highlights the role of these compounds in forming coordination complexes with metal ions such as Co(II) and Cu(II). These complexes are characterized using various spectroscopic techniques and X-ray crystallography, revealing their potential in creating supramolecular architectures through hydrogen bonding interactions. Additionally, these complexes exhibit significant antioxidant activities, suggesting their potential application in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Antimicrobial and Antitumor Activities

Synthesis and Antimicrobial Screening

The development of thiazole derivatives incorporating the pyrazole ring has led to the discovery of compounds with notable antimicrobial activity. These derivatives are synthesized and characterized using a variety of spectroscopic methods and subsequently screened for their antibacterial and antifungal properties, indicating their potential as therapeutic agents for microbial infections (Desai et al., 2013).

Antitumor Potential

Research into the synthesis of pyrazole derivatives has also explored their potential as antitumor agents. Novel synthetic pathways have been developed to create a variety of heterocyclic compounds derived from pyrazole precursors, demonstrating significant antiproliferative activity against various cancer cell lines. These studies suggest the potential of these compounds in developing new antitumor therapies (Shams et al., 2010).

Future Directions

The study of compounds containing pyrazole and thiazole rings is a promising area of research, given the wide range of biological activities these compounds can exhibit . Future research could involve the synthesis and testing of similar compounds to explore their potential as therapeutic agents.

Mechanism of Action

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Biochemical Pathways

Thiazoles, which are part of this compound’s structure, are found in many potent biologically active compounds . These include sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)

properties

IUPAC Name

2-ethoxy-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-2-23-15-7-4-3-6-14(15)16(22)18-10-8-13-12-24-17(20-13)21-11-5-9-19-21/h3-7,9,11-12H,2,8,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBFAUUZVNTGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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